N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
“N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE” typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: Starting from appropriate hydrazine and diketone precursors.
Introduction of the 2-chlorobenzyl group: Via nucleophilic substitution reactions.
Synthesis of the 1,3,4-thiadiazole ring: Using thiosemicarbazide and appropriate carboxylic acid derivatives.
Coupling of the piperidine and ethylsulfonyl groups: Through amide bond formation or similar coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its complex structure and functional groups.
Biochemistry: Study of its interactions with biological molecules and pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential development into a drug candidate or a tool for drug discovery.
Mechanism of Action
The mechanism of action for “N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE” would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition or activation: Binding to active sites or allosteric sites of enzymes.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA binding: Potential interactions with nucleic acids affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE
- **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(PROPYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE
Uniqueness
The uniqueness of “N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H23ClN6O2S2 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(1-ethylsulfonylpiperidin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H23ClN6O2S2/c1-2-30(27,28)26-10-5-7-15(13-26)18-22-23-19(29-18)21-17-9-11-25(24-17)12-14-6-3-4-8-16(14)20/h3-4,6,8-9,11,15H,2,5,7,10,12-13H2,1H3,(H,21,23,24) |
InChI Key |
JNCYXCMRGWCEIA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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